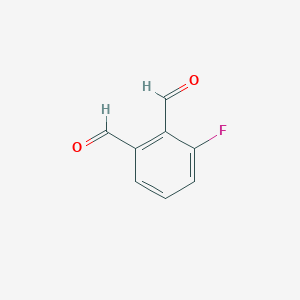

3-Fluorophthalaldehyde

Description

Properties

IUPAC Name |

3-fluorophthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGBDUCONFGBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624802 | |

| Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161747-14-4 | |

| Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluorophthalaldehyde

Abstract: 3-Fluorophthalaldehyde is a fluorinated analog of o-phthalaldehyde (OPA), a cornerstone reagent for the sensitive fluorescent detection of primary amines and thiols in biomedical and pharmaceutical research. The introduction of a fluorine atom to the benzene ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as stability, lipophilicity, and metabolic fate. This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound. While a direct, standardized protocol is not widely published, this document leverages established, robust methodologies for the synthesis of the parent OPA and related substituted analogs to construct a reliable and detailed synthetic route. This paper is intended for researchers, chemists, and drug development professionals seeking to synthesize this and other novel phthalaldehyde derivatives.

Introduction and Strategic Rationale

o-Phthalaldehyde (OPA) is renowned for its reaction with primary amines in the presence of a thiol to yield a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[1]. This reaction forms the basis of pre-column derivatization for HPLC analysis of amino acids and peptides, offering exceptional sensitivity[1]. The strategic placement of a fluorine atom at the 3-position of the phthalaldehyde scaffold is hypothesized to confer unique properties to the resulting molecule and its fluorescent adducts. Potential advantages include:

-

Altered Fluorescent Properties: Changes in excitation and emission maxima, quantum yield, or fluorescence lifetime.

-

Enhanced Stability: The strong carbon-fluorine bond may influence the stability of the dialdehyde or the resulting isoindole adduct.

-

Modulated Reactivity: The electron-withdrawing nature of fluorine can impact the kinetics of the derivatization reaction.

Given these potential benefits, a reliable synthetic route to this compound is of significant interest to the scientific community. This guide outlines such a route, beginning with a logical retrosynthetic analysis.

Retrosynthetic Analysis and Proposed Pathway

The most logical and field-proven approach to constructing substituted phthalaldehydes is through the oxidation of the corresponding o-xylene derivative. The classic and highly reliable method involves a two-step sequence: exhaustive free-radical bromination of the benzylic methyl groups, followed by hydrolysis of the resulting tetrabromide.

This leads to a straightforward retrosynthesis for this compound, starting from the commercially available 3-fluoro-o-xylene.[2][3][4][5]

Caption: Retrosynthetic pathway for this compound.

This analysis identifies 3-fluoro-o-xylene as the key starting material and breaks the synthesis down into two major transformations: benzylic bromination and hydrolysis.

Proposed Synthetic Workflow

The forward synthesis mirrors the retrosynthetic logic. The workflow is designed to be robust and scalable, based on the trusted procedures published in Organic Syntheses for the parent compound, o-phthalaldehyde.[6]

Caption: Proposed two-step workflow for the synthesis.

Causality Behind Experimental Choices

-

Starting Material: 3-Fluoro-o-xylene is chosen for its commercial availability and direct structural correspondence to the target molecule.[2][3][5][7]

-

Bromination: Free-radical bromination is highly selective for the benzylic C-H bonds, which are weaker than aromatic C-H bonds.[8] Using N-bromosuccinimide (NBS) or elemental bromine (Br₂) with a radical initiator (like AIBN) or UV light ensures the reaction proceeds via the desired pathway.[9][10][11] NBS is often preferred as it maintains a low, steady concentration of Br₂, minimizing side reactions.[8] The reaction has been successfully demonstrated on 3-fluoro-o-xylene.[9]

-

Hydrolysis Reagent: Potassium oxalate (K₂C₂O₄) is an effective and relatively mild reagent for the hydrolysis of the tetrabromide.[6] Alternative methods, such as using fuming sulfuric acid, are more hazardous and can lead to lower yields.[6][12] The oxalate-mediated hydrolysis proceeds smoothly in an ethanol/water mixture.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including bromine or N-bromosuccinimide, which are toxic and corrosive, and lachrymatory intermediates.[6][9] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Part A: Synthesis of 3-Fluoro-1,2-bis(dibromomethyl)benzene

This protocol is adapted from the established procedure for o-xylene[6] and informed by the successful bromination of 3-fluoro-o-xylene.[9]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 3-fluoro-o-xylene (12.4 g, 0.1 mol) and carbon tetrachloride (250 mL).

-

Initiation: Add N-bromosuccinimide (NBS) (78.3 g, 0.44 mol, 4.4 equivalents) to the flask. Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Alternatively, position a UV lamp approximately 1-2 cm from the flask.[6][9]

-

Reaction: Heat the mixture to a gentle reflux (approx. 77°C for CCl₄) while stirring vigorously. The reaction is initiated by the UV lamp or the thermal decomposition of AIBN. The reaction progress can be monitored by GC-MS to observe the disappearance of the starting material and the formation of progressively brominated intermediates.[9] The reaction may take several hours (e.g., 6-24 hours).[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and then a saturated NaCl solution.[9]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 3-fluoro-1,2-bis(dibromomethyl)benzene, is expected to be a waxy solid or oil.[9] This intermediate is often used in the next step without extensive purification, but recrystallization from a suitable solvent like chloroform can be performed.[6]

Part B: Synthesis of this compound

This protocol is adapted directly from the hydrolysis step for α,α,α',α'-tetrabromo-o-xylene.[6]

-

Reaction Setup: In a 1 L round-bottomed flask, combine the crude tetrabromide intermediate from Part A (approx. 0.1 mol) with 800 mL of 50% (v/v) ethanol and potassium oxalate (55 g, 0.33 mol).

-

Hydrolysis: Heat the mixture under reflux with stirring for approximately 50 hours. The reaction should gradually become a clear yellow solution.[6]

-

Solvent Removal: After the reflux period, configure the apparatus for distillation and remove about 350-400 mL of ethanol.

-

Purification by Steam Distillation: To the aqueous residue in the flask, add disodium monohydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) (140 g). Perform a rapid steam distillation. Collect the distillate (2-3 L) until it no longer gives a positive test for aldehydes.

-

Extraction: Saturate the collected distillate with sodium sulfate (NaCl can also be used) to decrease the solubility of the product. Extract the aqueous solution exhaustively with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Isolation and Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a nonpolar solvent like ligroin or a hexane/ethyl acetate mixture to yield a crystalline solid.[6]

Data Presentation: Reagent Summary

The following table summarizes the key reagents for the proposed synthesis on a 0.1 mole scale.

| Compound | Role | MW ( g/mol ) | Amount (g) | Moles | Equivalents |

| Part A: Bromination | |||||

| 3-Fluoro-o-xylene | Starting Material | 124.16 | 12.4 | 0.10 | 1.0 |

| N-Bromosuccinimide | Brominating Agent | 177.98 | 78.3 | 0.44 | 4.4 |

| AIBN / UV Light | Initiator | - | Catalytic | - | - |

| Carbon Tetrachloride | Solvent | 153.82 | ~250 mL | - | - |

| Part B: Hydrolysis | |||||

| 3-Fluoro-tetrabromide | Intermediate | 439.78 | ~44.0 | ~0.10 | 1.0 |

| Potassium Oxalate | Hydrolysis Reagent | 166.22 | 55.0 | 0.33 | 3.3 |

| Ethanol / Water | Solvent | - | 800 mL (50%) | - | - |

Application Context: The Fluorogenic Reaction

The primary motivation for synthesizing this compound is its potential use as a derivatizing agent for primary amines. The reaction mechanism, analogous to that of OPA, involves the formation of a fluorescent isoindole derivative.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-o-xylene, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluoro-o-xylene, 99% | Fisher Scientific [fishersci.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. API Data Summary Report Of 3-Fluoro-Ortho-Xylene [chemxpert.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 3-Fluorophthalaldehyde

Abstract

3-Fluorophthalaldehyde (3-F-OPA) is a fluorinated analog of o-phthalaldehyde (OPA), a cornerstone reagent in bioanalytical chemistry. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3-F-OPA, with a particular focus on its use as a derivatization agent for the sensitive fluorescent detection of primary amines, such as amino acids and peptides. We will explore the molecule's structural and physicochemical characteristics, delve into the mechanism of its hallmark reaction with amines and thiols, present a detailed protocol for its application in High-Performance Liquid Chromatography (HPLC), and discuss its synthesis and safety considerations. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile reagent.

Molecular Identity and Physicochemical Properties

This compound is an aromatic dialdehyde distinguished by a fluorine atom on the benzene ring, ortho to one of the two adjacent formyl groups. This substitution significantly influences the molecule's electronic properties and can modulate its reactivity and the spectral properties of its derivatives.

Core Chemical Identifiers

| Property | Value |

| IUPAC Name | 3-Fluoro-1,2-benzenedicarboxaldehyde |

| Synonyms | 3-Fluoro-o-phthalaldehyde, 3-F-OPA |

| CAS Number | 101040-22-6 |

| Chemical Formula | C₈H₅FO₂ |

| Molecular Weight | 152.12 g/mol |

Physicochemical Data

The physicochemical properties of 3-F-OPA are similar to its parent compound, o-phthalaldehyde, with modifications arising from the electronegative fluorine atom. While extensive experimental data for 3-F-OPA is not as widely published as for OPA, the following table summarizes known and predicted properties.

| Property | Value / Description | Source / Notes |

| Physical Form | Expected to be a pale yellow or off-white solid. | Analogy with OPA |

| Melting Point | 55-58 °C (for OPA) | |

| Boiling Point | 83-84 °C at 0.75 mmHg (for OPA) | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers at alkaline pH.[1] | Analogy with OPA |

| Stability | Air and light-sensitive. Solutions can degrade upon exposure to UV light and air.[1] Stable in aqueous solution at pH < 11.5.[1] | Analogy with OPA |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3-F-OPA. The fluorine atom and the two aldehyde groups provide distinct spectral signatures.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching band, typically observed around 1700-1720 cm⁻¹. Additional characteristic peaks include C-H stretching from the aldehyde groups (~2720 and ~2820 cm⁻¹) and aromatic C-H and C=C stretching vibrations. The C-F bond will exhibit a strong absorption in the 1000-1400 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aldehyde protons are highly deshielded and appear as singlets in the δ 9.5-10.5 ppm region. The aromatic protons will appear between δ 7.0-8.0 ppm, with splitting patterns influenced by the fluorine substituent.

-

¹³C NMR : The carbonyl carbons are characteristically found far downfield, typically between δ 190-200 ppm. The aromatic carbons will resonate in the δ 120-140 ppm range, with their chemical shifts and couplings influenced by the fluorine atom.

-

¹⁹F NMR : A single resonance is expected, providing a definitive marker for the fluorinated compound.

-

Core Reactivity and Application in Amine Derivatization

The primary utility of 3-F-OPA, like OPA, lies in its reaction with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2] This reaction provides a basis for the sensitive quantification of amino acids, peptides, and other primary amine-containing biomolecules.[3]

The Derivatization Reaction Mechanism

The reaction proceeds rapidly at room temperature under alkaline conditions (typically pH 9-11).[4] The accepted mechanism involves several steps:

-

Initial Adduct Formation : The primary amine nucleophilically attacks one of the aldehyde carbonyls of 3-F-OPA.

-

Thiol Addition : A thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) adds to the intermediate.

-

Cyclization and Dehydration : The molecule cyclizes, and a water molecule is eliminated to form a stable, highly conjugated 1-alkylthio-2-alkyl-substituted isoindole. This isoindole derivative is intensely fluorescent, whereas the initial reactants are not.

The fluorine atom, being electron-withdrawing, can subtly influence the reaction kinetics and the fluorescence properties (excitation/emission maxima, quantum yield) of the final isoindole product.

Caption: Reaction mechanism of 3-F-OPA with a primary amine and a thiol.

Key Application: Amino Acid Analysis via HPLC

The formation of these fluorescent derivatives is a cornerstone of pre-column derivatization methods for amino acid analysis using reversed-phase HPLC.[5] The method offers exceptional sensitivity, allowing for detection in the picomole range.[2]

Causality and Advantages:

-

Enhanced Sensitivity : Most amino acids lack a native chromophore or fluorophore, making them difficult to detect at low concentrations. Derivatization with 3-F-OPA converts them into molecules with high fluorescence quantum yields, dramatically lowering detection limits.[2][6]

-

Chromatographic Suitability : The resulting isoindole derivatives are hydrophobic and well-suited for separation on common C18 reversed-phase columns.[7]

-

Automation : The reaction is rapid and can be fully automated in modern HPLC autosamplers, improving throughput and reproducibility.[7][8]

A significant drawback of the OPA method is the instability of the derivatives and its inability to react with secondary amines like proline.[7][8] The latter limitation can be overcome by using a secondary derivatization agent, such as 9-fluorenylmethyl chloroformate (FMOC), in a dual-reagent method.[7]

Experimental Protocol: Pre-Column Derivatization of Amino Acids

This section provides a validated, step-by-step methodology for the derivatization of amino acids in a sample (e.g., protein hydrolysate, plasma) for analysis by RP-HPLC with fluorescence detection.

Reagent Preparation

-

Borate Buffer (0.4 M, pH 10.4) : Dissolve 25 g of boric acid in 950 mL of ultrapure water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution. Bring the final volume to 1 L. This buffer should be prepared fresh weekly.[9]

-

Thiol Solution : Prepare a solution of the chosen thiol, for example, 2-mercaptoethanol or 3-mercaptopropionic acid (3-MPA), in the borate buffer. A typical concentration is 2% (v/v).

-

3-F-OPA Stock Solution : Dissolve 50 mg of this compound in 1 mL of absolute methanol. This solution should be stored in an amber vial at 4°C.

-

Derivatization Reagent (Working Solution) : Just before use, combine the reagents. For example, add 1 mL of the 3-F-OPA stock solution and 1 mL of the thiol solution to 8 mL of the 0.4 M borate buffer. Mix thoroughly. This working solution is typically stable for one day when protected from light.

Derivatization Workflow

The following protocol is designed for implementation in an HPLC autosampler for maximum precision.

-

Sample Aspiration : The autosampler aspirates a defined volume of the amino acid standard or sample (e.g., 10 µL).

-

Reagent Addition : The autosampler adds an excess of the derivatization reagent (e.g., 40 µL) to the sample vial.

-

Mixing : The sample and reagent are thoroughly mixed by repeated aspiration/dispense cycles.

-

Incubation : The reaction is allowed to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at a stable temperature (e.g., 25°C).

-

Injection : A specific volume of the resulting mixture (e.g., 5 µL) is injected directly onto the HPLC column for separation and analysis.

Caption: Automated pre-column derivatization workflow for HPLC analysis.

HPLC Conditions

-

Column : C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A : Aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.8).

-

Mobile Phase B : Acetonitrile/Methanol mixture.

-

Gradient : A time-programmed gradient from a low to a high percentage of Mobile Phase B is used to elute the derivatized amino acids.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : Fluorescence detector set to excitation/emission wavelengths appropriate for the 3-F-OPA derivatives (typically Ex: ~340 nm, Em: ~455 nm, analogous to OPA).[10]

Synthesis Overview

The synthesis of this compound is not as commonly documented as its parent compound. However, a plausible and established route for substituted OPAs involves the oxidation of the corresponding phthalide or a related precursor.[11] A general synthetic approach could involve:

-

Starting from a commercially available fluorinated precursor, such as 3-fluorophthalic acid or its anhydride.

-

Reduction of the carboxylic acid groups to alcohols, yielding 3-fluoro-1,2-benzenedimethanol.

-

Controlled oxidation of the diol to the dialdehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or via a Swern or Dess-Martin oxidation to prevent over-oxidation to the carboxylic acid.

Modern syntheses of OPA itself often start from o-xylene, proceeding through a tetrabrominated intermediate which is then hydrolyzed.[12] Adapting this route would require fluorinated o-xylene as a starting material.

Safety and Handling

As a reactive dialdehyde, this compound is expected to have hazards similar to o-phthalaldehyde. It should be handled with appropriate care in a laboratory setting.

| Hazard Category | Precautionary Measures |

| Toxicity | Assumed to be toxic if swallowed and may cause respiratory irritation. Handle only in a well-ventilated area or chemical fume hood.[13] |

| Corrosivity | Expected to cause severe skin burns and eye damage. Avoid all direct contact.[13] |

| Sensitization | May cause an allergic skin reaction. Contaminated clothing should be removed and washed before reuse.[13] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from air and light. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. |

References

-

ResearchGate. (n.d.). 1.2.3. HPLC of amino acids as o-phthalaldehyde derivatives. Retrieved from [Link]

-

Gimbel, F., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 743-749. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). The Chemistry of O-Phthalaldehyde: Synthesis and Reactivity Insights. Retrieved from [Link]

-

Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences, 72(2), 619-622. Retrieved from [Link]

-

Ben-Gigirey, B., et al. (1999). HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. Journal of agricultural and food chemistry, 47(12), 5095-5099. Retrieved from [Link]

-

noonereeal. (2011, November 20). Fluorescent Derivatization [Video]. YouTube. Retrieved from [Link]

-

Hill, D. W., et al. (1986). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. In Methods in Molecular Biology (Vol. 1, pp. 409-418). Humana Press. Retrieved from [Link]

-

Sternson, L. A., et al. (1985). Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents. Analytical biochemistry, 144(1), 233-246. Retrieved from [Link]

-

Soper, S. A., et al. (2012). Using a 3-hydroxyflavone derivative as a fluorescent probe for the indirect determination of aminothiols separated by ion-pair HPLC. Analytical Methods, 4(6), 1739-1746. Retrieved from [Link]

-

Sparrow Chemical. (2026, January 8). How does O-phthalaldehyde react with peptides?. Retrieved from [Link]

-

Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

-

Håkanson, R., et al. (1984). Reaction of histamine with o-phthalaldehyde: isolation and analysis of the fluorophore. Journal of medicinal chemistry, 27(10), 1334-1339. Retrieved from [Link]

-

Tzanavaras, P. D., et al. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. Molecules, 29(11), 2588. Retrieved from [Link]

-

Tzanavaras, P. D., et al. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. Molecules, 29(11), 2588. Retrieved from [Link]

-

Ataman Kimya. (n.d.). O-PHTHALALDEHYDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phthalaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Bill, J. C., & Tarbell, D. S. (1954). o-Phthalaldehyde. Organic Syntheses, 34, 82. Retrieved from [Link]

-

Wikipedia. (n.d.). Phthalaldehyde. Retrieved from [Link]

-

Bouattour, Y., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 689-695. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHTALALDEHYDE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Terephthalaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. Phthalaldehyde - Wikipedia [en.wikipedia.org]

- 2. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. jnsparrowchemical.com [jnsparrowchemical.com]

- 5. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 6. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jascoinc.com [jascoinc.com]

- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. o-Phthalaldehyde | 643-79-8 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Fluorophthalaldehyde

This technical guide provides a comprehensive overview of the spectral data for 3-fluorophthalaldehyde, a key building block in the synthesis of various heterocyclic compounds and fluorescent probes. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The insights provided herein are grounded in established analytical principles to facilitate its unambiguous identification and characterization in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₈H₅FO₂, is an aromatic dialdehyde featuring a fluorine substituent on the benzene ring. This substitution significantly influences the electron distribution within the molecule, which in turn imparts unique characteristics to its spectral signatures. Understanding these spectral properties is paramount for confirming the identity and purity of the compound, particularly when it is synthesized in-house or used as a critical reagent in multi-step synthetic pathways. In solution, it's important to note that this compound can exist in equilibrium with its hemiacetal or acetal forms, especially in the presence of alcohol solvents like methanol. This equilibrium should be considered when interpreting spectral data.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals in the aromatic and aldehyde regions. The exact chemical shifts and coupling constants will be influenced by the fluorine substituent and the two aldehyde groups. A patent for cyclic peptide analogs of melanocortin and amanitin describes the ¹H NMR of this compound in acetonitrile-d₃, where it exists in equilibrium with its hemiacetal form[1].

Experimental Protocol for ¹H NMR Acquisition (General):

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN) in a standard 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

Data Summary: ¹H NMR of this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Coupling Constants (J) Hz (Predicted) |

| Aldehydic Protons | 10.0 - 10.5 | Singlets or doublets | |

| Aromatic Protons | 7.5 - 8.5 | Multiplets |

Note: The actual experimental data from the patent appendix is required for a definitive analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde groups are expected to appear significantly downfield.

Experimental Protocol for ¹³C NMR Acquisition (General):

-

Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peak.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Data Summary: ¹³C NMR of this compound (Predicted)

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| Aldehydic Carbons | 185 - 195 |

| Aromatic Carbons (C-F) | 160 - 165 (doublet) |

| Aromatic Carbons | 120 - 140 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound. The chemical shift will be characteristic of an aryl fluoride.

Experimental Protocol for ¹⁹F NMR Acquisition (General):

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a standard ¹⁹F pulse sequence.

-

Reference the spectrum to an external standard such as CFCl₃.

Data Summary: ¹⁹F NMR of this compound (Predicted)

| Fluorine Atom | Chemical Shift (δ) ppm (Predicted vs. CFCl₃) |

| Ar-F | -110 to -120 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching frequencies of the aldehyde groups and the C-F bond.

Experimental Protocol for IR Spectroscopy (General - ATR):

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure to ensure good contact.

-

Record the sample spectrum.

Data Summary: Key IR Absorptions for this compound (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2850 - 2750 | Medium |

| C=O stretch (aldehyde) | 1710 - 1680 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1250 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol for Mass Spectrometry (General - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the spectrum in positive or negative ion mode.

The aforementioned patent reports the high-resolution mass spectrometry data for the methyl acetal of this compound, which is formed due to the presence of methanol during its synthesis and isolation[1].

Data Summary: ESI-HRMS of this compound Methyl Acetal

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 221.0584 | 221.0590 |

This data strongly supports the presence of the this compound structure, albeit as its methyl acetal derivative.

The following diagram illustrates a plausible experimental workflow for the characterization of this compound.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust methodology for its unequivocal identification and characterization. The fluorine substituent induces predictable changes in the spectral data compared to the parent phthalaldehyde molecule. While some experimental data has been reported, particularly the high-resolution mass spectrum of its methyl acetal, a complete spectral dataset from a single, readily available source remains to be consolidated. The predictive data and general protocols provided in this guide offer a strong foundation for researchers working with this important chemical intermediate. Further investigation into the referenced patent's supplementary information is recommended to obtain the full experimental spectra.

References

- Patel, K., et al. (2024). Cyclic peptide analogs of melanocortin and amanitin and methods of making such. U.S. Patent No. 11,884,714 B2. Washington, DC: U.S.

-

Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. (n.d.). National Institutes of Health. [Link]

Sources

quantum yield of 3-Fluorophthalaldehyde derivatives

An In-depth Technical Guide to the Quantum Yield of 3-Fluorophthalaldehyde Derivatives

Abstract

o-Phthalaldehyde (OPA) has long been a cornerstone reagent in bioanalytical chemistry, prized for its ability to react with primary amines and thiols to yield highly fluorescent isoindole derivatives. This reaction provides a basis for the sensitive quantification of amino acids, peptides, and proteins. The introduction of substituents onto the OPA scaffold presents a compelling strategy for modulating the photophysical properties of the resulting fluorophores. This guide focuses on this compound, a halogenated analog, and provides a deep technical analysis of the anticipated effects of the 3-fluoro substituent on the fluorescence quantum yield of its derivatives. While empirical data on this specific compound is scarce, we will build a robust predictive framework grounded in the well-documented chemistry of OPA and the fundamental principles of fluorescence, aromatic substitution, and photophysics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design and characterize novel fluorescent probes with tailored properties.

The Foundational Chemistry: o-Phthalaldehyde as a Fluorogenic Reagent

The utility of o-phthalaldehyde (OPA) is rooted in its classic reaction with primary amines in the presence of a thiol, which acts as a nucleophilic catalyst and becomes incorporated into the final structure. This three-component condensation reaction proceeds rapidly at room temperature in aqueous, alkaline conditions to form a stable and intensely fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[1][2] This process transforms a non-fluorescent reagent into a powerful fluorophore, making it an ideal tool for sensitive detection.

The quantum yield (ΦF) of these isoindole products—a measure of the efficiency of converting absorbed photons into emitted photons—is highly dependent on the structure of the primary amine and the thiol used in the reaction. For derivatives formed with common amino acids and 2-mercaptoethanol, quantum yields typically range from 0.33 to 0.47.[1] However, specific structural features within the amine or thiol can lead to significant fluorescence quenching. For example, derivatives of amino acid amides and peptides exhibit much lower quantum yields (as low as 0.03), a phenomenon attributed to intramolecular quenching by the carboxamide group.[1] Similarly, thiols with an α-ketothiol structure have been shown to produce derivatives with extremely low fluorescence intensity.[3]

Generalized Reaction Mechanism

The reaction proceeds via nucleophilic attack of the thiol on one of the aldehyde groups, followed by the attack of the primary amine on the second aldehyde. A subsequent intramolecular cyclization and dehydration yields the final aromatic isoindole structure.

Predicting the Influence of the 3-Fluoro Substituent

The introduction of a fluorine atom at the 3-position of the phthalaldehyde ring is expected to modulate the electronic and, consequently, the photophysical properties of the resulting isoindole fluorophore. Fluorine is a unique substituent: it is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), yet it can also act as a weak π-electron donor through its lone pairs (a +R effect). In aromatic systems, the inductive effect typically dominates.

Electronic Effects on Excited States

The quantum yield is a ratio of the rate of radiative decay (fluorescence, kr) to the sum of all decay rates (radiative and non-radiative, knr).

ΦF = kr / (kr + knr)

Non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, compete with fluorescence and reduce the quantum yield.[4] The electron-withdrawing nature of the fluorine atom can influence these rates in several ways:

-

Increased Rigidity and Reduced Vibrational Relaxation: The C-F bond is strong and the substituent is small. Electron-withdrawing groups can increase the rigidity of the fluorophore, which can disfavor non-radiative decay pathways that involve molecular vibrations and rotations. This restriction of motion can lead to a decrease in knr and, therefore, an increase in quantum yield.

-

Modulation of Energy Gaps: The fluorine substituent will lower the energy of both the ground and excited states. Its effect on the energy gap between the lowest excited singlet state (S1) and the highest triplet state (T1) is critical. A larger S1-T1 energy gap can suppress intersystem crossing, a major non-radiative pathway for many aromatic molecules.[4] Aromatic fluorination has been shown in other systems to increase this gap, thereby enhancing fluorescence.

-

Destabilization of n-π* States: In some aromatic systems, a low-lying n-π* triplet state can provide an efficient pathway for intersystem crossing. The strong inductive effect of fluorine can destabilize n-orbitals, increasing the energy of n-π* states and making such non-radiative transitions less favorable.

Based on these principles, it is reasonable to hypothesize that the 3-fluoro substituent will lead to an increase in the intrinsic quantum yield of the isoindole fluorophore compared to its non-fluorinated counterpart, assuming the same amine and thiol are used.

Environmental and Structural Factors

While the 3-fluoro group is expected to enhance fluorescence, the overall quantum yield will still be subject to the same environmental and structural quenching mechanisms observed for standard OPA derivatives.

Solvent Effects

The polarity of the solvent can significantly impact the quantum yield.[5][6] Polar solvents can stabilize the charge-transfer character of the excited state, often leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This stabilization can also alter the energy landscape of excited states, potentially favoring non-radiative decay. Therefore, the quantum yield of 3-fluoro-OPA derivatives should be characterized across a range of solvents to fully understand their behavior.[5]

Intramolecular Quenching

As with OPA, the choice of the primary amine will be critical. Amines containing quenching moieties, such as the carboxamide groups in peptides or certain amino acid side chains, will likely still reduce the quantum yield of the 3-fluoro-isoindole product.[1]

Table 1: Summary of Known and Predicted Quantum Yields

| Parent Aldehyde | Amine Derivative | Thiol | Solvent | Reported/Predicted ΦF | Reference/Basis |

| o-Phthalaldehyde | Glycine | 2-Mercaptoethanol | Aq. Buffer | ~0.40 | [1] |

| o-Phthalaldehyde | Valine | 2-Mercaptoethanol | Aq. Buffer | ~0.47 | [1] |

| o-Phthalaldehyde | Glycylglycine (Peptide) | 2-Mercaptoethanol | Aq. Buffer | ~0.03 | [1] |

| This compound | Glycine | 2-Mercaptoethanol | Aq. Buffer | Predicted > 0.40 | Electronic Effects of Fluorine |

| This compound | Glycylglycine (Peptide) | 2-Mercaptoethanol | Aq. Buffer | Predicted > 0.03 | Electronic Effects + Quenching |

Experimental Protocol: Relative Quantum Yield Determination

To validate the hypotheses presented, a rigorous experimental determination of the quantum yield is necessary. The relative method, which compares the fluorescence of the test compound to a well-characterized standard of known quantum yield (ΦStd), is the most common and accessible approach.[7]

Principle

The quantum yield of the sample (ΦSmp) is calculated using the following equation:

ΦSmp = ΦStd * ( ISmp / IStd ) * ( AStd / ASmp ) * ( ηSmp2 / ηStd2 )

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To minimize errors, a series of solutions with low absorbance (typically < 0.1) should be prepared for both the standard and the sample. Plotting the integrated fluorescence intensity versus absorbance for each series should yield a straight line, the slope of which is proportional to the quantum yield.

Step-by-Step Methodology

-

Selection of Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the 3-fluoro-OPA derivative. Quinine sulfate in 0.1 M H2SO4 (ΦStd = 0.54) or fluorescein in 0.1 M NaOH (ΦStd = 0.95) are common choices.[7]

-

Solvent Consistency: Use the same solvent for both the standard and the sample. If this is not possible, the refractive index correction (η2) must be applied.

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of the standard and the synthesized 3-fluoro-OPA derivative in the chosen solvent.

-

Preparation of Dilutions: Create a series of five dilutions from each stock solution. The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the excitation wavelength (e.g., 340 nm for OPA derivatives).

-

Fluorescence Measurement:

-

Using a spectrofluorometer, set the excitation wavelength identified in the previous step.

-

For each solution, record the fluorescence emission spectrum over the appropriate range (e.g., 400-600 nm). Ensure the detector is operating in its linear range.[7]

-

Crucially, maintain identical instrument settings (e.g., excitation/emission slit widths) for all measurements of the sample and standard.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the absorbance at the excitation wavelength (X-axis).

-

Perform a linear regression for each data set to obtain the slope (Gradient, Grad).

-

-

Calculation: Calculate the sample's quantum yield using the gradients from the plots:

ΦSmp = ΦStd * ( GradSmp / GradStd ) * ( ηSmp2 / ηStd2 )

Conclusion and Future Outlook

While direct experimental data on the quantum yield of this compound derivatives is not yet widely available, a strong theoretical case can be made for their enhanced fluorescence properties compared to their non-fluorinated analogs. The powerful electron-withdrawing nature of the 3-fluoro substituent is predicted to increase the intrinsic quantum yield by reducing the efficiency of non-radiative decay pathways. This makes this compound a highly promising reagent for the development of next-generation fluorescent probes with superior sensitivity.

The immediate path forward requires the synthesis and rigorous photophysical characterization of a panel of 3-fluoro-isoindole derivatives. The experimental workflow detailed in this guide provides a robust framework for these essential validation studies. Such research will not only confirm the predicted benefits of the 3-fluoro substituent but will also deepen our understanding of how targeted halogenation can be used to rationally design fluorophores for advanced applications in diagnostics, molecular imaging, and drug discovery.

References

-

Chen, R. F., et al. (1980). Fluorescence properties of o-phthaldialdehyde derivatives of amino acids. Archives of Biochemistry and Biophysics, 204(2), 524-32. Available at: [Link]

-

Kai, M., et al. (2001). Fluorescence quenching properties and chemiluminescence responses of alpha-ketothiols derivatized with o-phthalaldehyde and primary amino compounds. Luminescence, 16(1), 25-8. Available at: [Link]

-

Moitessier, C., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 637-642. Available at: [Link]

-

Gatti, M., et al. (2021). O‐Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis—A Critical Review. ResearchGate. Available at: [Link]

-

Atilgan, S., et al. (2018). Aldehyde Substituted Phthalocyanines: Synthesis, Characterization and Investigation of Photophysical and Photochemical Properties. ResearchGate. Available at: [Link]

-

Ferreira, A. M. R., et al. (2022). Solvent screening for the extraction of aromatic aldehydes. ResearchGate. Available at: [Link]

-

Fang, W. H., et al. (2005). Solvent Effects on Photoreactivity of Valerophenone: A Combined QM and MM Study. The Journal of Organic Chemistry, 70(23), 9423–9430. Available at: [Link]

- ChemicalBook. (n.d.). The Chemistry of O-Phthalaldehyde: Synthesis and Reactivity Insights. Google Sites.

-

Lada, M. W., & Kennedy, R. T. (1998). Design, characterization, and utilization of a fast fluorescence derivatization reaction utilizing o-phthaldialdehyde coupled with fluorescent thiols. Analytical Chemistry, 70(24), 5294-302. Available at: [Link]

-

Trepman, E., & Chen, R. F. (1980). Fluorescence stopped-flow study of the o-phthaldialdehyde reaction. Archives of Biochemistry and Biophysics, 204(2), 524-32. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence quantum yields and absorption and emission ranges of the... [Table]. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. ResearchGate. Available at: [Link]

-

Abraham, M. H. (1993). Solvent effects in organic chemistry — recent developments. Canadian Journal of Chemistry, 71(5), 603-615. Available at: [Link]

-

Wauk, M., et al. (2021). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. Available at: [Link]

-

Chemistry For Everyone. (2024, June 14). What Is Fluorescence Quenching In Polymers?. YouTube. Available at: [Link]

-

Fery-Forgues, S., et al. (2018). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Advances, 8(23), 12797-12807. Available at: [Link]

-

ResearchGate. (n.d.). a) The comparison of fluorescence quantum yields (Φ) between... [Diagram]. ResearchGate. Available at: [Link]

-

Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]

Sources

- 1. Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fluorescence quenching properties and chemiluminescence responses of alpha-ketothiols derivatized with o-phthalaldehyde and primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

A Technical Guide to the Fluorescence Properties of 3-Fluorophthalaldehyde Adducts for Advanced Drug Development and Scientific Research

Foreword: Bridging a Knowledge Gap in Fluorogenic Derivatization

In the landscape of sensitive biomolecule detection, phthalaldehydes have carved out a significant niche, enabling the fluorescent labeling of primary amines for quantification and analysis. While o-phthalaldehyde (OPA) is a well-documented and widely utilized reagent, its fluorinated analogue, 3-fluorophthalaldehyde (3-FPA), represents a frontier with considerable, yet largely unexplored, potential. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the fluorescence properties of 3-FPA adducts. In the absence of extensive direct experimental data on 3-FPA in the public domain, this guide establishes a robust theoretical framework extrapolated from the well-understood chemistry of OPA. By elucidating the foundational principles of the derivatization reaction and the profound influence of fluorine substitution, we aim to empower scientists to harness the anticipated advantages of 3-FPA in their research endeavors.

I. The Foundational Chemistry: From Phthalaldehyde to Fluorescent Isoindole

The core of this analytical technique lies in a rapid and elegant chemical reaction. Both OPA and 3-FPA react with a primary amine in the presence of a thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. This reaction is the cornerstone of their utility in pre-column derivatization for high-performance liquid chromatography (HPLC) and other sensitive analytical methods.[1][2]

The reaction proceeds under alkaline conditions (typically pH 9-11.5) and is remarkably fast, often reaching completion within seconds to a few minutes.[1] The thiol is a critical component, as it incorporates into the final fluorescent adduct.[3] The choice of thiol can influence the stability and fluorescence quantum yield of the resulting isoindole.[3]

Below is a diagram illustrating the fundamental reaction pathway, which is applicable to both OPA and 3-FPA.

Caption: Generalized reaction scheme for the formation of a fluorescent isoindole adduct from a phthalaldehyde, a primary amine, and a thiol under alkaline conditions.

II. The Impact of Fluorine Substitution: A Theoretical Deep Dive

The introduction of a fluorine atom at the 3-position of the phthalaldehyde ring is not a trivial modification. Based on the principles of fluorophore chemistry, this substitution is anticipated to modulate the electronic and, consequently, the photophysical properties of the resulting adducts in several key ways.

-

Inductive Effect and Electron Density: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This is expected to decrease the electron density of the aromatic system of the isoindole core. This alteration in the electronic landscape can lead to shifts in the absorption and emission spectra.

-

Spectral Shifts (Hypsochromic or Bathochromic): The substitution of fluorine on a fluorophore can lead to either a blue shift (hypsochromic) or a red shift (bathochromic) in the excitation and emission maxima.[4] While the precise effect for 3-FPA adducts requires experimental verification, the strong electron-withdrawing nature of fluorine often leads to a hypsochromic shift in similar aromatic systems.

-

Quantum Yield Enhancement: Fluorine substitution has been shown to enhance the fluorescence quantum yield in various classes of fluorophores.[4] This is often attributed to a reduction in non-radiative decay pathways from the excited state. It is therefore a reasonable hypothesis that 3-FPA adducts may exhibit higher quantum yields compared to their OPA counterparts, leading to greater sensitivity in analytical applications.

-

Photostability: The carbon-fluorine bond is exceptionally strong. This intrinsic property can impart increased photostability to the fluorophore, making 3-FPA adducts potentially more robust under prolonged light exposure during fluorescence detection.

III. A Comparative Overview of Fluorescence Properties: OPA as a Baseline

To appreciate the potential of 3-FPA, it is essential to understand the well-characterized fluorescence properties of OPA adducts.

| Property | Typical Values for OPA Adducts | Anticipated Influence of 3-Fluoro Substitution |

| Excitation Maximum (λex) | ~340 nm (can vary, with some studies suggesting optimal excitation as low as 229 nm for higher sensitivity)[5][6] | Potential for a slight hypsochromic (blue) shift. |

| Emission Maximum (λem) | ~455 nm[5] | Potential for a slight hypsochromic (blue) shift. |

| Quantum Yield (Φ) | 0.33 - 0.47 for many amino acid adducts with 2-mercaptoethanol.[3] | Potential for an increase due to reduced non-radiative decay. |

| Fluorescence Lifetime (τ) | ~18-20 ns[3] | May be altered, correlation with quantum yield expected. |

| Adduct Stability | Relatively unstable, requiring rapid analysis.[1] | Potentially increased stability due to the electronic effects of fluorine, though this requires experimental validation. |

IV. Experimental Protocols: A Framework for Harnessing 3-FPA

The protocols for utilizing 3-FPA are expected to closely mirror those established for OPA. The following provides a detailed, step-by-step methodology that can be adapted for the use of 3-FPA in pre-column derivatization for HPLC analysis of amino acids.

A. Reagent Preparation

Rationale: The stability of the derivatizing reagent is critical for reproducible results. The thiol is prone to oxidation, and the phthalaldehyde itself can degrade. Preparing the reagent fresh is a cornerstone of a self-validating protocol.

-

Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

-

3-FPA Stock Solution: Accurately weigh 50 mg of this compound and dissolve it in 10 mL of absolute ethanol. This solution should be stored in an amber vial at 4°C.

-

Thiol Solution: Prepare a solution of the desired thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) at a concentration of 20 µL/mL in the 0.4 M borate buffer.

-

Working Derivatization Reagent: Immediately before use, combine the 3-FPA stock solution and the thiol solution in a 1:1 (v/v) ratio. This working reagent is generally not stable for extended periods and should be prepared fresh daily.

B. Derivatization Workflow

Rationale: The derivatization reaction is rapid, and precise timing is essential for consistent results, especially given the potential instability of the adducts. Automated systems are ideal for ensuring high precision.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorometric amino-acid analysis with o-phthaldialdehyde (OPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores | MDPI [mdpi.com]

- 5. jhrlmc.com [jhrlmc.com]

- 6. atamankimya.com [atamankimya.com]

A Guide to the Reaction Mechanism of 3-Fluorophthalaldehyde with Primary Amines for Advanced Drug Development and Bioconjugation

Executive Summary

The derivatization of primary amines using o-phthalaldehyde (OPA) is a cornerstone of bioanalytical chemistry, prized for its rapid kinetics and the generation of highly fluorescent isoindole products.[1] This guide delves into the nuanced reaction mechanism of a specific analog, 3-Fluorophthalaldehyde (3-F-OPA), with primary amines. The introduction of an electron-withdrawing fluorine atom onto the benzene ring significantly modifies the electronic properties of the dialdehyde, leading to enhanced stability of the resulting isoindole chromophore.[2][3] This feature is of paramount importance for researchers in drug development and proteomics, where stable and reliable bioconjugation is critical. We will explore the mechanistic pathways, provide field-proven experimental protocols, and discuss the strategic advantages conferred by the 3-fluoro substituent for creating robust and stable molecular probes and conjugates.

Part 1: Foundational Principles of Phthalaldehyde-Amine Chemistry

The reaction between an o-phthalaldehyde, a primary amine, and a nucleophile (typically a thiol) is a classic example of a three-component condensation reaction that yields a 1-thio-substituted 2-alkylisoindole.[4][5] This reaction proceeds rapidly at room temperature under basic conditions (pH 9-11.5) and is the basis for the highly sensitive fluorescence detection of amino acids, peptides, and proteins.[6][7]

The core utility of this reaction lies in its "turn-on" fluorescence nature. The individual reactants are largely non-fluorescent, but the resulting isoindole product exhibits strong fluorescence, typically with excitation around 340 nm and emission near 450 nm, minimizing background signal and maximizing sensitivity.[1][7][8] However, a significant drawback of the traditional OPA reaction is the inherent instability of the isoindole product, which can degrade over time, leading to signal loss and inaccuracies, particularly in pre-column derivatization for HPLC.[9][10][11]

Part 2: The Core Reaction Mechanism: A Tale of Two Pathways

The precise sequence of molecular events in the OPA-amine-thiol reaction has been a subject of scientific debate. Two primary mechanisms have been proposed. Kinetic studies and product analysis have provided compelling evidence to favor one pathway over the other.

The Favored Sternson-Wong Mechanism

Recent kinetic studies strongly support the mechanism first proposed by Sternson and Wong.[12][13][14] This pathway posits that the primary amine first attacks one of the aldehyde groups on the phthalaldehyde to form a transient Schiff base (imine) intermediate. This is followed by a rapid intramolecular cyclization and subsequent attack by the thiol nucleophile to form the stable, fluorescent 1-thio-substituted isoindole.

The pH dependence of the reaction is critical; the deprotonated primary amine is the reactive species, and the reaction rate typically maximizes between pH 10 and 11.[12]

Caption: The Sternson-Wong mechanism for isoindole formation.

Reaction in the Absence of a Thiol Nucleophile

While the three-component reaction is most common for analytical applications, this compound can react directly with primary amines in the absence of a thiol.[15][16] This two-component reaction is mechanistically distinct and typically leads to less stable, non-fluorescent, or weakly fluorescent products. The reaction can proceed through the formation of imines at both aldehyde positions, potentially leading to complex mixtures or polymeric structures.[16] For specialized applications like bioconjugation via the Phthalaldehyde-Amine Capture (PAC) reaction, this pathway is harnessed to form stable linkages, though the conditions may differ.[17]

Part 3: The Decisive Role of the 3-Fluoro Substituent

The strategic placement of a fluorine atom at the 3-position of the phthalaldehyde ring is a key design feature for enhancing the utility of the resulting isoindole.

Electronic Effects and Enhanced Stability

Fluorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect on the benzene ring. This has profound consequences for the stability of the isoindole product. Research has shown that electron-withdrawing substituents on the dialdehyde component afford more stable isoindole products.[2][3][18]

The increased stability can be attributed to two factors:

-

Reduced Aromaticity: The isoindole ring system has relatively low aromatic character.[4] The electron-withdrawing fluorine atom further decreases electron density in the ring, making it less susceptible to oxidative degradation pathways that plague the unsubstituted isoindole.

-

Increased Electrophilicity: The fluorine atom increases the electrophilicity of the adjacent aldehyde carbons, which can potentially accelerate the initial rate of amine condensation.

This enhanced stability is a critical advantage, transforming the fluorophore from a transient analytical signal into a robust tag suitable for stable bioconjugation, protein labeling, and the development of diagnostic probes where long-term signal integrity is essential.

Impact on Fluorogenic Properties

The electronic perturbations from the 3-fluoro group also modulate the fluorescence properties of the isoindole. While specific data for the 3-F-OPA adduct is sparse in readily available literature, the principles of fluorophore design suggest that the electron-withdrawing group may cause shifts in the excitation and emission maxima and could influence the fluorescence quantum yield.[19] Researchers should empirically determine the optimal excitation and emission wavelengths for their specific 3-F-OPA-amine-thiol adduct to ensure maximum detection sensitivity.

Part 4: Field-Proven Experimental Protocols

The following protocols provide a validated starting point for the derivatization of primary amines using this compound. Optimization may be required depending on the specific amine and application.

Reagent Preparation

-

Borate Buffer (0.1 M, pH 9.5): Dissolve 3.8 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 100 mL of ultrapure water. Adjust pH to 9.5 with 0.1 M NaOH or HCl as needed. This buffer is a common choice for OPA reactions.[8]

-

3-F-OPA Stock Solution (50 mM): Dissolve an appropriate amount of this compound in a minimal volume of methanol or ethanol before diluting to the final concentration with the 0.1 M Borate Buffer (pH 9.5). Prepare this solution fresh daily and protect it from light to prevent degradation.

-

Thiol Solution (e.g., 50 mM 2-Mercaptoethanol): Add 35 µL of 2-mercaptoethanol to 10 mL of 0.1 M Borate Buffer (pH 9.5). Prepare fresh daily. Other thiols like N-acetyl-L-cysteine or 3-mercaptopropionic acid can also be used and may offer stability advantages.[10][20]

-

Primary Amine Standard (1 mM): Prepare a stock solution of the amine of interest (e.g., Alanine) in ultrapure water.

Protocol for Fluorometric Derivatization

This protocol is designed for a standard fluorometric assay in a 96-well plate or cuvette format.

Caption: Workflow for primary amine derivatization with 3-F-OPA.

Step-by-Step Methodology:

-

Prepare the Derivatization Working Solution: In a microcentrifuge tube, mix the 3-F-OPA stock solution and the thiol solution. A common ratio is 1:1 (v/v). It is often advantageous to pre-mix the aldehyde and thiol before adding the amine.[4]

-

Initiate the Reaction: To a well of a microplate or a cuvette, add your primary amine sample. Then, add an excess of the derivatization working solution (e.g., a 10:1 ratio of reagent to sample). Mix thoroughly.

-

Incubation: Allow the reaction to proceed for 1-2 minutes at room temperature, protected from direct light. The reaction is rapid, and the fluorescence signal develops quickly.[7]

-

Fluorescence Measurement: Immediately measure the fluorescence using a plate reader or spectrofluorometer. Use an excitation wavelength around 340 nm and an emission wavelength around 450 nm. A wavelength scan should be performed initially to determine the precise maxima for the specific adduct being formed.

-

Controls: Always include a reagent blank (containing the derivatization solution but no amine sample) to determine background fluorescence.

Quantitative Data Summary

The fluorescence properties are highly dependent on the specific amine and thiol used. The following table provides representative data based on typical OPA derivatives to illustrate the expected performance.[19]

| Property | Typical Value Range for OPA Derivatives | Expected Impact of 3-Fluoro Group |

| Excitation Max (λex) | 330 - 360 nm | Potential minor bathochromic or hypsochromic shift |

| Emission Max (λem) | 435 - 475 nm | Potential minor bathochromic or hypsochromic shift |

| Fluorescence Quantum Yield | 0.3 - 0.5 (for amino acids) | May be slightly altered |

| Product Half-life | Minutes to hours | Significantly Increased |

Part 5: Applications in Advanced Research and Drug Development

The enhanced stability of the 3-fluoro-isoindole derivative opens up numerous advanced applications where traditional OPA reagents would fail.

-

Stable Bioconjugation: The robust nature of the fluorophore allows for the stable labeling of proteins, antibodies, and oligonucleotides for use in immunoassays, fluorescence microscopy, and flow cytometry.[21]

-

Peptide Cyclization: The OPA-amine-thiol three-component reaction can be used for chemoselective cyclization of unprotected peptides in aqueous buffers, a valuable tool in peptide-based drug discovery.[21]

-

Proteome Profiling: Bifunctional linkers containing a 3-F-OPA moiety can be used to capture and identify proteins from complex biological samples.[21]

-

High-Throughput Screening: The reliability of the signal is crucial for screening large compound libraries for primary amine-containing hits.

Part 6: Troubleshooting and Expert Insights

-

Issue: Signal Instability or Decay.

-

Cause: While improved, the 3-F-OPA adduct is not infinitely stable. Excess unreacted aldehyde can contribute to degradation.[11]

-

Solution: Optimize the stoichiometry. Avoid a large excess of the 3-F-OPA reagent. Ensure the pH of the reaction medium is stable and within the optimal range (9-10.5).

-

-

Issue: High Background Fluorescence.

-

Cause: Contamination of buffers with primary amines (e.g., ammonia from the air, Tris buffer). Reagent degradation.

-

Solution: Use high-purity water and freshly prepared buffers. Avoid amine-containing buffers like Tris or glycine.[22] Store the 3-F-OPA reagent protected from light and consider storing under an inert atmosphere (e.g., nitrogen or argon).

-

-

Issue: Low Fluorescence Signal.

-

Cause: Suboptimal pH, incorrect excitation/emission wavelengths, or insufficient reaction time.

-

Solution: Verify the pH of the final reaction mixture. Perform an excitation/emission scan to find the true spectral maxima for your adduct. While the reaction is fast, ensure it has reached completion (typically 1-2 minutes).

-

Conclusion

The reaction of this compound with primary amines represents a significant advancement over traditional OPA chemistry. By leveraging the electron-withdrawing properties of the fluorine substituent, a more stable and reliable fluorescent isoindole is formed. This key feature addresses the primary limitation of the classical OPA reaction, expanding its applicability from a simple, transient analytical tool to a robust platform for stable bioconjugation, peptide modification, and advanced drug discovery applications. This guide provides the foundational mechanistic understanding and practical protocols necessary for researchers and scientists to successfully implement this powerful chemistry in their work.

References

- O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review. (2026). Luminescence, 41(1).

- Simons, S. S., & Johnson, D. F. (1978). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. Journal of Organic Chemistry, 43(14), 2886–2891.

- Stobaugh, J. F., Repta, A. J., & Sternson, L. A. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495–504.

-

Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2026). O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis—A Critical Review. Luminescence. [Link]

-

The three-component isoindole reaction. (n.d.). ResearchGate. [Link]

- Molnár-Perl, I. (2007). Advances in the o-phthalaldehyde derivatizations. Comeback to the o-phthalaldehyde-ethanethiol reagent.

-

Svensson, D. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

-

Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. (n.d.). ResearchGate. [Link]

-

Reactions of Orthophthalaldehyde and Related Compounds with Amino Acids. (n.d.). ResearchGate. [Link]

-

Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. (n.d.). ResearchGate. [Link]

-

Do Minh, T., Johnson, A. L., Jones, J. E., & Senise, P. P. (1977). Reactions of phthalaldehyde with ammonia and amines. The Journal of Organic Chemistry, 42(25), 4217–4220. [Link]

-

Am Ende, C. W., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(11), 6681–6685. [Link]

-

Zhu, Z., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 852. [Link]

-

Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. (n.d.). ResearchGate. [Link]

-

Jacobs, M. I., et al. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship.org. [Link]

- Chen, R. F., Scott, C., & Trepman, E. (1979). Fluorescence properties of o-phthaldialdehyde derivatives of amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 576(2), 440–455.

-

de Montigny, P., Stobaugh, J. F., Givens, R. S., Carlson, R. G., Srinivasachar, K., Sternson, L. A., & Higuchi, T. (1987). Naphthalene-2,3-dicarboxyaldehyde/cyanide ion: a rationally designed fluorogenic reagent for primary amines. Analytical Chemistry, 59(8), 1096–1101. [Link]

- Jacobs, W. A., Leburg, M. W., & Madaj, E. J. (1986). Stability of o-phthalaldehyde-derived isoindoles. Analytical Biochemistry, 156(2), 334–340.

-

Khuhawar, M. Y., & Lanjwani, S. N. (1996). O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. Pakistan Journal of Scientific and Industrial Research, 39, 1-4. [Link]

-

Reactions of orthophthalaldehyde with ammonia and 2-aminoethanol. (n.d.). ResearchGate. [Link]

-

Jacobs, M. I., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. OSTI.GOV. [Link]

-

Am Ende, C. W., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. eScholarship.org. [Link]

-

O-PHTHALALDEHYDE (OPA). (n.d.). Ataman Kimya. [Link]

-

Am Ende, C. W., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(11), 6681–6685. [Link]

-

Simons, S. S., & Johnson, D. F. (1976). The structure of the fluorescent adduct formed in the reaction of o-phthalaldehyde and thiols with amines. Journal of the American Chemical Society, 98(22), 7098–7099. [Link]

-

Reaction pathway of OPA with a primary amine in the absence of thiol and its reaction with thiol in the absence of amine. (n.d.). ResearchGate. [Link]

- Jacobs, M. I., et al. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry A, 127(16), 3681–3693.

-

OPA, amine detection reagent. (n.d.). Interchim. [Link]

- Wang, H., et al. (2020). Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization. Chinese Chemical Letters, 31(6), 1605–1608.

-

Cronin, J. R., & Hare, P. E. (1978). Fluorometric Amino Acid Analysis with O-phthaldialdehyde (OPA). International Journal of Biochemistry, 9(7), 457–467. [Link]

-

Fluoraldehyde (OPA) Reagent Solution. (n.d.). ResearchGate. [Link]

-

Smith, L. M., et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 29(19), 4467. [Link]

-

Reaction of OPA and primary amino groups. o-Phthaldialdehyde, in the.... (n.d.). ResearchGate. [Link]

-

Reaction of OPA with ammonia and amine. (n.d.). ResearchGate. [Link]

-

Simons, S. S. (1976). The structure of the fluorescent adduct formed in the reaction of o-phthalaldehyde and thiols with amines. Journal of the American Chemical Society, 98(22), 7098-7099. [Link]

-

Phthalaldehyde-Amine Capture Reactions for Bioconjugation and Immobilization of Phthalocyanines. (n.d.). ResearchGate. [Link]

Sources

- 1. O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]

- 14. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Advent and Ascent of Fluorinated Phthalaldehydes: A Technical Guide for Modern Drug Discovery and Research

Foreword: The Strategic Introduction of Fluorine in Molecular Design